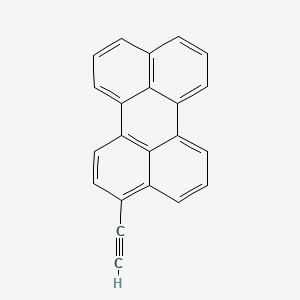

3-Ethynylperylene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethynylperylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12/c1-2-14-12-13-20-18-10-4-7-15-6-3-9-17(21(15)18)19-11-5-8-16(14)22(19)20/h1,3-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVKFLKDPQAQIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC5=C4C3=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60157423 | |

| Record name | 3-Ethynylperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132196-66-8 | |

| Record name | 3-Ethynylperylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132196668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethynylperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Photophysical Landscape of 3-Ethynylperylene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylperylene is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant interest within the scientific community, particularly in the fields of materials science, biochemistry, and drug development.[1] Its rigid, planar structure, derived from the perylene (B46583) core, imparts exceptional photostability and a high fluorescence quantum yield, often approaching unity.[1] The presence of a terminal ethynyl (B1212043) group provides a versatile handle for "click chemistry" and Sonogashira cross-coupling reactions, enabling its conjugation to a wide array of molecules, including biomolecules.[1] This combination of desirable photophysical properties and synthetic accessibility makes this compound a valuable building block for the creation of novel fluorescent probes, functional materials, and molecular devices.[1] This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their characterization, and insights into its applications.

Core Photophysical Properties

The photophysical behavior of this compound is dictated by its extended π-conjugated system. Upon absorption of light, the molecule is promoted to an excited electronic state, from which it can relax back to the ground state through various pathways, including the emission of a photon (fluorescence). The key parameters that define this behavior are summarized in the table below.

| Property | Value | Solvent/Conditions | Reference(s) |

| Absorption Maxima (λabs) | 435 nm, 408 nm, 252 nm | Not specified | [1] |

| Molar Extinction Coefficient (ε) | 36,000 M-1cm-1 | Not specified | [1] |

| Emission Maxima (λem) | 467 nm, 439 nm | Not specified | [1] |

| Fluorescence Quantum Yield (Φf) | ~1.0 | Not specified | [1] |

| Fluorescence Lifetime (τf) | Typically in the range of a few nanoseconds (e.g., ~5.2 ns for a similar perylene derivative) | Dependent on solvent and local environment | [2] |

Note: The exact values of absorption and emission maxima, as well as fluorescence lifetime, can be influenced by the solvent polarity and the local molecular environment.

Experimental Protocols

Accurate characterization of the photophysical properties of this compound is crucial for its effective application. The following sections detail the methodologies for key experiments.

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from perylene. A general approach is outlined below, based on established methods for the synthesis of ethynyl-substituted PAHs.[3]

Diagram of Synthetic Pathway

Caption: General synthetic scheme for this compound.

Detailed Protocol:

-

Friedel-Crafts Acylation of Perylene: Perylene is reacted with an acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in an appropriate solvent (e.g., dichloromethane) to yield 3-acylperylene.

-

Wittig Reaction: The resulting 3-acylperylene is then subjected to a Wittig reaction using a phosphonium (B103445) ylide to convert the acyl group into a vinyl group, forming 3-vinylperylene.

-

Bromination: The vinyl group of 3-vinylperylene is brominated using a bromine source (e.g., bromine in carbon tetrachloride) to yield 3-(1,2-dibromoethyl)perylene.

-

Elimination: Finally, a double dehydrobromination is carried out using a strong base (e.g., potassium tert-butoxide) to eliminate two equivalents of HBr and form the desired this compound. The product is then purified using column chromatography.

UV-Vis Absorption and Fluorescence Spectroscopy

These techniques are fundamental for determining the absorption and emission properties of this compound.

Experimental Workflow

Caption: Workflow for UV-Vis and Fluorescence Spectroscopy.

Detailed Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane, THF, or dichloromethane). From the stock solution, prepare a series of dilutions in the same solvent. For absorbance measurements, concentrations are typically in the micromolar range. For fluorescence measurements, solutions should be optically dilute (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.[4]

-

UV-Vis Absorption Spectroscopy:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Measure the absorption spectrum of the this compound solution over a relevant wavelength range (e.g., 200-600 nm).

-

Identify the wavelengths of maximum absorbance (λabs).

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

-

-

Fluorescence Spectroscopy:

-

Use a calibrated spectrofluorometer.

-

Excite the sample at one of its absorption maxima (e.g., 435 nm).

-

Record the fluorescence emission spectrum, scanning over a wavelength range longer than the excitation wavelength (e.g., 440-700 nm).

-

Identify the wavelengths of maximum emission (λem).

-

Fluorescence Quantum Yield (Φf) Determination

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is commonly employed.[5][6]

Logical Relationship for Quantum Yield Calculation

Caption: Relationship of variables for quantum yield calculation.

Detailed Protocol:

-

Select a Standard: Choose a fluorescence standard with a known quantum yield and with absorption and emission properties similar to this compound. Quinine sulfate (B86663) in 0.1 M H2SO4 (Φf = 0.54) or other perylene derivatives with known quantum yields are suitable choices.[7]

-

Prepare Solutions: Prepare a series of five to six solutions of both the standard and the this compound sample in the same solvent, with absorbances at the excitation wavelength ranging from approximately 0.02 to 0.1.[5]

-

Measure Absorbance and Fluorescence: For each solution, measure the absorbance at the chosen excitation wavelength and record the integrated fluorescence intensity (the area under the emission curve). Ensure identical instrument settings (e.g., excitation and emission slit widths) for all measurements.

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

Determine the slope (gradient) of the resulting straight lines for both the standard (GradStd) and the sample (GradX).

-

Calculate the quantum yield of the sample (ΦX) using the following equation: ΦX = ΦStd * (GradX / GradStd) * (ηX2 / ηStd2) where ΦStd is the quantum yield of the standard, and ηX and ηStd are the refractive indices of the respective solvents. If the same solvent is used, the refractive index term cancels out.

-

Fluorescence Lifetime (τf) Measurement

Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate method for determining fluorescence lifetimes in the nanosecond range.[8]

Experimental Workflow for TCSPC

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. omlc.org [omlc.org]

- 5. static.horiba.com [static.horiba.com]

- 6. Making sure you're not a bot! [opus4.kobv.de]

- 7. Spectroscopic properties of new and convenient standards for measuring fluorescence quantum yields - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

3-Ethynylperylene: A Technical Guide for Researchers

CAS Number: 132196-66-8

This technical guide provides an in-depth overview of 3-Ethynylperylene, a polycyclic aromatic hydrocarbon with significant applications in the fields of materials science, chemical biology, and drug development. Its rigid, planar structure and terminal alkyne group make it a valuable building block for the synthesis of novel fluorescent probes, functional materials, and biologically active compounds.

Core Properties and Data

This compound is an orange solid characterized by its intense green fluorescence and high photostability.[1] Its physicochemical and spectroscopic properties are summarized in the tables below for easy reference and comparison.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 132196-66-8 | [1][2][3][4] |

| Molecular Formula | C₂₂H₁₂ | |

| Molecular Weight | 276.33 g/mol | |

| Appearance | Orange solid | |

| Solubility | Good in chlorinated solvents (DCM, chloroform); Moderate in DMF; Low in alcohols. | |

| Storage | Store at -20°C in the dark for up to 24 months. Can be transported at room temperature for up to 3 weeks. Avoid prolonged light exposure. |

Note: A specific melting point for this compound has not been reported in the reviewed literature. The melting point of the parent compound, perylene (B46583), is 276-279 °C.

Spectroscopic Properties

| Parameter | Value | Reference |

| Excitation Maxima (λ_abs_) | 252, 408, 435 nm | |

| Emission Maxima (λ_em_) | 439, 467 nm | |

| Molar Extinction Coefficient (ε) | 36,000 L⋅mol⁻¹⋅cm⁻¹ | |

| Fluorescence Quantum Yield (Φ_F_) | 1.0 |

Synthesis of this compound

Key Experimental Protocols

The terminal alkyne group of this compound allows for its versatile use in various coupling reactions, most notably the Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry."

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in synthesizing a wide range of conjugated systems.

General Protocol: A mixture of an aryl/vinyl halide, this compound, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI) is stirred in a suitable solvent (e.g., DMF or THF) with a base (e.g., triethylamine). The reaction is typically carried out under an inert atmosphere.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click chemistry provides a highly efficient and specific method for conjugating this compound with azide-containing molecules to form stable triazole linkages.

General Protocol: this compound and an azide-functionalized molecule are dissolved in a suitable solvent system. A copper(I) catalyst, often generated in situ from a copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), is added. A ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) can be used to stabilize the copper(I) catalyst.

Applications in Drug Development: Antiviral Activity

Derivatives of this compound have demonstrated significant broad-spectrum antiviral activity against enveloped viruses, including SARS-CoV-2 and influenza A virus. These compounds are classified as rigid amphipathic fusion inhibitors (RAFIs).

The proposed mechanism of action does not involve a conventional signaling pathway but rather a direct interaction with the viral envelope. The lipophilic perylene core intercalates into the viral lipid membrane. Upon exposure to light, the perylene moiety acts as a photosensitizer, generating reactive oxygen species (ROS), primarily singlet oxygen. These ROS then cause oxidative damage to the lipids and proteins of the viral envelope, inhibiting the fusion of the virus with the host cell and thereby preventing infection.

The development of water-soluble derivatives of this compound is an active area of research to overcome the poor aqueous solubility of the parent compound, which has historically limited in vivo studies. The introduction of positively charged groups has been shown to be a viable strategy for improving solubility and enabling further preclinical evaluation of these promising antiviral agents.

References

- 1. Antiviral activity of singlet oxygen-photogenerating perylene compounds against SARS-CoV-2: Interaction with the viral envelope and photodynamic virion inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Ethynyl perylene, 132196-66-8 | BroadPharm [broadpharm.com]

- 3. This compound (Perylene, 3-ethynyl-) | Biochemical Assay Reagent | MedChemExpress [medchemexpress.eu]

- 4. lumiprobe.com [lumiprobe.com]

An In-depth Technical Guide on the Quantum Yield of 3-Ethynylperylene and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence quantum yield of 3-ethynylperylene and its derivatives. It includes a summary of quantitative data, detailed experimental protocols for quantum yield determination, and visualizations of key concepts and workflows. Perylene (B46583) and its derivatives are a class of polycyclic aromatic hydrocarbons renowned for their exceptional photophysical properties, including strong absorption in the visible spectrum, high fluorescence quantum yields, and excellent photostability[1]. These characteristics make them highly valuable in diverse fields, from organic electronics to biomedical imaging and sensing[1].

Quantitative Data: Quantum Yield of this compound and Related Compounds

The fluorescence quantum yield (ΦF) quantifies the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed[2][3]. A high quantum yield is often a desirable trait for applications requiring bright fluorescent probes[2]. This compound, in particular, is noted for its outstanding fluorescence, with a quantum yield approaching unity.

Below is a summary of the reported quantum yield values for this compound and other perylene derivatives. It is important to note that the quantum yield can be significantly influenced by the molecular structure, solvent, and aggregation state.

| Compound Name | Quantum Yield (ΦF) | Solvent/Conditions | Source |

| This compound | 1.0 | Not specified | |

| Perylene | ~0.96 | Acetonitrile/Methanol | |

| Perylene Diimide (PDI) Aggregates (B2) | 0.04 | Water:Methanol | |

| Perylene Diimide (PDI) Aggregates (B13) | 0.20 | Water:Methanol | |

| Mono-amino Substituted Perylene | 0.15 | Toluene | |

| Tetra-amino Substituted Perylene | 0.26 | Toluene | |

| π-Extended Coumarin-Perylene Hybrid | 0.192 - 0.219 | Acetonitrile/Methanol |

Experimental Protocols for Quantum Yield Determination

The determination of fluorescence quantum yield can be performed using two primary methods: the comparative (or relative) method and the absolute method.

2.1. The Comparative Method

This is the most commonly used method due to its simpler experimental setup. It involves comparing the fluorescence of a sample with an unknown quantum yield to a standard with a known quantum yield.

Methodology:

-

Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the test sample.

-

Sample Preparation:

-

Use spectroscopic grade solvents to prepare dilute solutions of both the standard and the test sample.

-

Prepare a series of concentrations for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance spectra for all prepared solutions.

-

Record the absorbance at the chosen excitation wavelength.

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectra of all solutions.

-

The excitation wavelength must be the same for both the sample and the standard.

-

Ensure that the experimental conditions (e.g., cuvette path length, slit widths) are identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

-

The slope (gradient) of these plots is used in the quantum yield calculation.

-

-

Calculation: The quantum yield of the unknown sample (ΦX) is calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

ηX and ηST are the refractive indices of the solvents used for the sample and standard solutions. If the same solvent is used, this term cancels out.

-

2.2. The Absolute Method

The absolute method directly measures the ratio of photons emitted to photons absorbed and does not require a reference standard. This is typically achieved using an integrating sphere.

Methodology:

-

Instrumentation: An integrating sphere is used to collect all photons emitted from the sample over a 4π solid angle.

-

Measurement Procedure:

-

A measurement of the excitation light profile is taken with a blank (solvent only) in the integrating sphere (La).

-

The sample is placed in the sphere, and the spectrum of the unabsorbed excitation light and the sample's fluorescence emission are measured (Lc for unabsorbed excitation and Ec for emission).

-

-

Calculation: The absolute quantum yield (ΦF) is calculated as the ratio of the number of emitted photons to the number of absorbed photons:

ΦF = Ec / (La - Lc)

Where:

-

Ec is the integrated fluorescence intensity of the sample.

-

La is the integrated intensity of the excitation light from the blank measurement.

-

Lc is the integrated intensity of the unabsorbed excitation light from the sample measurement.

-

Visualizations

3.1. Experimental Workflow for Comparative Quantum Yield Measurement

Caption: Workflow for the comparative method of quantum yield determination.

3.2. Factors Influencing Perylene Derivative Quantum Yield

Caption: Key factors influencing the quantum yield of perylene derivatives.

References

3-Ethynylperylene: A Versatile Precursor for High-Performance Fluorescent Dyes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethynylperylene is a key molecular building block in the development of advanced fluorescent probes. Its rigid, planar perylene (B46583) core imparts exceptional photophysical properties, including high fluorescence quantum yields and remarkable photostability, while the terminal alkyne group offers a versatile handle for chemical modification through reactions such as Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This guide provides a comprehensive overview of this compound as a precursor for fluorescent dyes, detailing its synthesis, functionalization, and the photophysical properties of its derivatives. Furthermore, it presents detailed experimental protocols for key synthetic transformations and illustrates the application of these dyes in biological research, particularly in cellular imaging and the monitoring of enzymatic activity.

Introduction

Perylene-based dyes are a class of polycyclic aromatic hydrocarbons renowned for their robust chemical and thermal stability, alongside their outstanding fluorescent properties.[1] Among the various functionalized perylenes, this compound stands out as a particularly valuable precursor for the synthesis of custom fluorescent probes. The ethynyl (B1212043) group serves as a reactive site for the introduction of a wide array of functionalities, enabling the fine-tuning of the dye's spectral properties and the incorporation of targeting moieties for specific biological applications.[2] The resulting fluorescent dyes are instrumental in various fields, including molecular biology, diagnostics, and drug discovery, where they are employed for high-resolution cellular imaging and the sensitive detection of biomolecules.[3][4]

Synthesis of this compound

The synthesis of this compound from the parent perylene molecule can be achieved in a three-step process with a notable overall yield, making it accessible for laboratory and potential commercial-scale production.[2]

Experimental Protocol: Synthesis of this compound (Multigram Scale)

This protocol is a representative procedure based on established synthetic routes.

Step 1: Friedel-Crafts Acylation of Perylene

-

To a stirred suspension of perylene in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst (e.g., aluminum chloride).

-

Slowly add acetyl chloride and allow the reaction to warm to room temperature.

-

Stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully adding ice-water, followed by extraction with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-acetylperylene.

Step 2: Formation of the Alkyne via Corey-Fuchs Reaction

-

To a solution of triphenylphosphine (B44618) in a dry solvent (e.g., tetrahydrofuran), add carbon tetrabromide at 0 °C.

-

Add the 3-acetylperylene from the previous step to the reaction mixture.

-

Stir for several hours at room temperature.

-

Quench the reaction with water and extract with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure.

-

To the resulting dibromo-olefin, add two equivalents of a strong base (e.g., n-butyllithium) at low temperature (-78 °C).

-

Allow the reaction to slowly warm to room temperature to effect the elimination and formation of the terminal alkyne.

-

Quench the reaction with a proton source (e.g., saturated ammonium (B1175870) chloride solution).

-

Extract the product, dry the organic phase, and concentrate.

Step 3: Deprotection (if a silyl-protected alkyne was used in Step 2)

-

If a silyl-protected alkyne was used for stability, dissolve the product in a suitable solvent (e.g., tetrahydrofuran).

-

Add a deprotecting agent such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF).

-

Stir at room temperature until the deprotection is complete (monitored by TLC).

-

Work up the reaction by adding water and extracting the product.

-

Dry, concentrate, and purify the final product, this compound, by column chromatography.

Functionalization of this compound

The terminal alkyne of this compound is amenable to a variety of coupling reactions, most notably Sonogashira coupling and click chemistry, which allow for the covalent attachment of diverse molecular fragments.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is highly efficient for creating carbon-carbon bonds and is widely used to conjugate this compound with various aromatic systems to generate dyes with extended π-conjugation and altered photophysical properties.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a degassed solution of this compound and an aryl halide (e.g., a brominated fluorophore) in a suitable solvent (e.g., a mixture of THF and triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting materials are consumed (monitored by TLC).

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to isolate the desired fluorescent dye.

Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of "click chemistry," a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. This makes it an ideal strategy for bioconjugation, where this compound can be "clicked" onto azide-modified biomolecules such as proteins, nucleic acids, or small-molecule drugs.

Experimental Protocol: General Procedure for Click Chemistry

-

To a solution of this compound and an azide-containing molecule in a solvent system (often a mixture of water and a miscible organic solvent like t-butanol or DMSO), add a copper(I) source. This can be added directly as a Cu(I) salt (e.g., CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate).

-

A copper-chelating ligand (e.g., TBTA) can be added to stabilize the Cu(I) oxidation state and improve reaction efficiency.

-

Stir the reaction at room temperature. The reaction is typically complete within a few hours.

-

The product can often be isolated by filtration or extraction, followed by purification if necessary.

Photophysical Properties of this compound and its Derivatives

Perylene and its derivatives are known for their excellent photophysical properties. The introduction of the ethynyl group and subsequent functionalization can modulate these properties.

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Reference |

| Perylene | Cyclohexane | 435.75 | - | 0.94 | |

| This compound | - | 435, 408, 252 | 439, 467 | ~1.0 | |

| Perylene Diimide (PDI) | Toluene | 490 | - | 0.97 | |

| Perylene Monoimide (PMI-2) | Toluene | 511 | - | 0.86 | |

| Amino-substituted PBI | Various | 350-750 | - | - | |

| Silole-incorporated perylene with benzylamine | Various | - | - | 0.54 - 0.85 | |

| Silole-incorporated perylene with quaternary ammonium salt | Water | - | - | 0.84 |

Note: The data presented is a compilation from various sources and serves as a representative overview. Direct comparison should be made with caution due to variations in experimental conditions.

Applications in Biological Research

Fluorescent dyes derived from this compound are powerful tools for investigating complex biological systems. Their high brightness and photostability make them suitable for long-term imaging experiments.

Cellular Imaging

By conjugating this compound to targeting ligands, researchers can create probes that specifically label subcellular organelles or proteins of interest. For example, a probe can be designed to accumulate in the lipid droplets of a cell, allowing for the visualization of their dynamics.

Monitoring Enzymatic Activity

Fluorogenic probes based on this compound can be designed to "turn on" their fluorescence in response to a specific enzymatic activity. This is often achieved by attaching a quenching group to the perylene fluorophore via a linker that is a substrate for the enzyme of interest. Cleavage of the linker by the enzyme separates the quencher from the fluorophore, leading to a significant increase in fluorescence.

Mandatory Visualizations

Diagrams

Caption: Synthetic workflow for this compound and its subsequent functionalization.

Caption: Workflow for enzyme activity detection using a fluorogenic probe.

Caption: Visualization of a signaling pathway and protein localization.

Conclusion

This compound is a cornerstone precursor for the development of highly efficient and versatile fluorescent dyes. Its robust photophysical properties, inherited from the perylene core, combined with the synthetic flexibility offered by the ethynyl group, make it an invaluable tool for researchers in chemistry, biology, and medicine. The ability to tailor the properties of this compound-derived dyes through straightforward chemical modifications will continue to drive innovation in the fields of cellular imaging, diagnostics, and drug development. The detailed protocols and conceptual workflows presented in this guide aim to facilitate the adoption and further exploration of this powerful class of fluorophores.

References

A Technical Guide to the Synthesis and Application of 3-Ethynylperylene for Antiviral Nucleosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perylene (B46583), a pentacyclic aromatic hydrocarbon, is renowned for its exceptional photophysical properties, including intense green fluorescence, high photostability, and a quantum yield approaching unity.[1] These characteristics make it a valuable building block for developing fluorescent probes and functional materials.[1] In the field of antiviral drug development, these properties have been harnessed to create potent, broad-spectrum antiviral agents. Nucleoside analogues incorporating a bulky, lipophilic perylene moiety, specifically linked via an ethynyl (B1212043) group at the 3-position, have demonstrated significant activity against a range of enveloped viruses.[2][3] These viruses include herpes simplex virus (HSV-1, HSV-2), vesicular stomatitis virus (VSV), influenza virus, and hepatitis C virus (HCV).[4][5]

The primary mechanism of action for these compounds is light-dependent and targets the viral lipid envelope.[6][7] The hydrophobic perylene group intercalates into the viral membrane, and upon photoactivation, it generates singlet oxygen, which in turn causes oxidative damage to unsaturated lipids, thereby inhibiting the crucial process of viral fusion with host cells.[3][6][7] This guide provides a detailed overview of the synthesis of the key precursor, this compound, its subsequent coupling to nucleosides, and a summary of the antiviral efficacy of the resulting compounds.

Synthesis of this compound

The synthesis of this compound is a critical first stage in the development of these antiviral nucleosides. An efficient, multigram-scale synthesis has been developed, proceeding from perylene in three steps with a 55% overall yield.[2] The general workflow involves the bromination of perylene followed by a Sonogashira coupling reaction to introduce the ethynyl group.

Caption: General workflow for the three-step synthesis of this compound from perylene.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-Bromoperylene

-

Dissolve perylene in an appropriate anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask protected from light.

-

Cool the solution in an ice bath.

-

Add N-bromosuccinimide (NBS) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (B86663).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield 3-bromoperylene.

Step 2: Synthesis of 3-((Trimethylsilyl)ethynyl)perylene

-

To a solution of 3-bromoperylene in a mixture of anhydrous tetrahydrofuran (B95107) (THF) and triethylamine (B128534) (TEA), add ethynyltrimethylsilane.

-

Add the catalysts, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and copper(I) iodide (CuI).

-

Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 24 hours or until TLC analysis shows complete conversion.

-

Cool the reaction mixture to room temperature and filter to remove the amine salt.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain 3-((trimethylsilyl)ethynyl)perylene.

Step 3: Synthesis of this compound

-

Dissolve the 3-((trimethylsilyl)ethynyl)perylene from the previous step in a solvent mixture, such as methanol (B129727) (MeOH) and dichloromethane (CH₂Cl₂).

-

Add potassium carbonate (K₂CO₃) to the solution.

-

Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to yield the final product, this compound.[2]

Synthesis of this compound Nucleoside Analogues

The key step in creating antiviral nucleosides is the covalent attachment of the this compound moiety to a nucleobase. This is most commonly achieved via a Sonogashira cross-coupling reaction.[7][8][9] This reaction forms a stable carbon-carbon bond between the terminal alkyne of this compound and a halogenated nucleoside, typically a 5-iodo- or 5-bromouracil (B15302) derivative.[7][10]

Caption: General workflow for the synthesis of perylene-nucleoside analogues via Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

-

In a Schlenk flask under an inert atmosphere, dissolve the protected 5-iodonucleoside (e.g., 3',5'-O-acyl protected 5-iodouridine) and this compound in an anhydrous solvent like dimethylformamide (DMF) or a mixture of THF/TEA.[7][11]

-

Add the catalysts, Pd(PPh₃)₄ and CuI, to the reaction mixture.[11][12]

-

Stir the reaction at room temperature or gentle heat (e.g., 60 °C) until TLC analysis indicates the complete consumption of the starting materials.[13]

-

Upon completion, cool the mixture and evaporate the solvent under reduced pressure.

-

Purify the crude protected nucleoside analogue by silica gel column chromatography.

-

For deprotection, dissolve the purified product in a suitable solvent system (e.g., a mixture of methanol, water, and dichloromethane) and treat with a mild base such as potassium carbonate.[7]

-

Stir at room temperature until deprotection is complete (monitored by TLC).

-

Neutralize, extract the product, dry the organic phase, and remove the solvent.

-

Purify the final nucleoside analogue by column chromatography or recrystallization to yield the highly pure target compound.

Mechanism of Antiviral Action

The antiviral activity of perylene-ethynyl nucleosides is primarily directed against enveloped viruses and relies on a photodynamic mechanism.[6] Unlike traditional nucleoside analogues that target viral polymerases, these compounds act as photosensitizing fusion inhibitors.[4][14]

Caption: Proposed photodynamic mechanism of antiviral action for perylene-ethynyl nucleosides.

The process unfolds as follows:

-

Targeting: The lipophilic perylene moiety of the nucleoside analogue spontaneously inserts itself into the lipid bilayer of the viral envelope.[3][6]

-

Photoactivation: Upon exposure to light, the perylene chromophore absorbs photons, transitioning to an excited singlet state and then to a longer-lived triplet state.

-

Singlet Oxygen Generation: The excited triplet-state perylene transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[5][7]

-

Membrane Damage: Singlet oxygen rapidly oxidizes unsaturated lipid molecules within the viral envelope, leading to lipid peroxidation.[7]

-

Fusion Inhibition: This oxidative damage compromises the integrity and fluidity of the viral membrane, physically inhibiting the conformational changes required for the fusion of the viral and host cell membranes.[3]

Quantitative Data Summary

The antiviral potency of these compounds is significant, with some derivatives showing activity in the nanomolar range. The tables below summarize key quantitative data regarding synthesis and biological activity.

Table 1: Synthesis Yields for this compound

| Step | Reactants | Product | Yield | Reference |

| 1. Bromination | Perylene, NBS | 3-Bromoperylene | Good | [2] |

| 2. Sonogashira Coupling | 3-Bromoperylene, Ethynyltrimethylsilane | 3-((Trimethylsilyl)ethynyl)perylene | High | [2] |

| 3. Desilylation | 3-((Trimethylsilyl)ethynyl)perylene, K₂CO₃ | This compound | High | [2] |

| Overall | Perylene | This compound | ~55% | [2] |

Table 2: Antiviral Activity of Selected 5-(Perylen-3-ylethynyl) Nucleosides

| Compound | Virus | Cell Line | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| 5-(Perylen-3-yl)ethynyl-arabino-uridine | Tick-Borne Encephalitis Virus (TBEV) | PS | 18 | >10 | >556 | [2] |

| 5-(Perylen-3-yl)ethynyl-2′-deoxy-uridine | Tick-Borne Encephalitis Virus (TBEV) | PS | 24 | >10 | >417 | [2] |

| 5-(Perylen-3-ylethynyl)uridine | Influenza A Virus (IVA) | MDCK | - | - | - | [2] |

| 9(10)-Butyl-Perylenylethynyl Nucleoside Derivative | Herpes Simplex Virus-1 (HSV-1) | - | Strong Activity | Low Toxicity | - | [5][6] |

| 9(10)-Butyl-Perylenylethynyl Nucleoside Derivative | Vesicular Stomatitis Virus (VSV) | - | Strong Activity | Low Toxicity | - | [5][6] |

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀). Data for specific EC₅₀/CC₅₀ values are often presented in detailed studies.

Conclusion

This compound serves as a crucial and versatile precursor for a novel class of potent antiviral nucleosides. The synthetic route is well-established, scalable, and relies on robust reactions like bromination and Sonogashira coupling. The resulting nucleoside analogues exhibit a unique photodynamic mechanism of action, targeting the lipid envelope of a broad spectrum of viruses rather than specific viral enzymes, which may reduce the likelihood of resistance development. The high antiviral potencies, often in the nanomolar range, combined with low cytotoxicity, underscore the therapeutic potential of this compound class. Further research focusing on optimizing the alkyl substituents on the perylene core and modifying the nucleoside's polar head can lead to derivatives with enhanced solubility, improved pharmacokinetic profiles, and even greater antiviral efficacy.[5][6]

References

- 1. 3-Этинилперилен | CAS#:132196-66-8 [ru.lumiprobe.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alkyl Derivatives of Perylene Photosensitizing Antivirals: Towards Understanding the Influence of Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Alkyl Derivatives of Perylene Photosensitizing Antivirals: Towards Understanding the Influence of Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. kbfi.ee [kbfi.ee]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

Spectroscopic Characterization of 3-Ethynylperylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethynylperylene is a pivotal polycyclic aromatic hydrocarbon (PAH) derivative, valued for its unique photophysical properties and its utility as a molecular building block. Its rigid, planar perylene (B46583) core coupled with a reactive ethynyl (B1212043) group makes it a prime candidate for applications in materials science, fluorescent probes, and as a precursor in the synthesis of complex molecules, including antiviral nucleosides.[1] This guide provides a comprehensive overview of the spectroscopic characteristics of this compound, detailing the experimental protocols required for its analysis and presenting key quantitative data to facilitate its identification, characterization, and application in research and development.

Introduction

Perylene and its derivatives are renowned for their intense green fluorescence, exceptional photostability, and high quantum yields, often approaching unity.[2] The introduction of an ethynyl group at the 3-position of the perylene core provides a versatile handle for further chemical modifications through reactions such as Sonogashira cross-coupling and click chemistry.[2] A thorough understanding of its spectroscopic signature is therefore essential for quality control, reaction monitoring, and for predicting the properties of larger molecular constructs derived from it. This document summarizes the key spectroscopic data from Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis) Absorption, Fluorescence, and Infrared (IR) spectroscopy.

Spectroscopic Data Summary

The following tables summarize the essential quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Number of Protons | Assignment |

| 8.30 | d | 8.1 | 1H | Perylene-H |

| 8.24 | d | 7.4 | 1H | Perylene-H |

| 8.21 | d | 8.1 | 1H | Perylene-H |

| 8.01 | d | 8.1 | 1H | Perylene-H |

| 7.75 | d | 8.1 | 1H | Perylene-H |

| 7.72 | dd | 8.1, 0.6 | 1H | Perylene-H |

| 7.59 | t | 7.8 | 1H | Perylene-H |

| 7.52-7.47 | m | - | 3H | Perylene-H |

| 3.25 | s | - | 1H | C≡C-H |

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) [ppm] | Assignment |

| 135.0 | Perylene C (quaternary) |

| 132.0 | Perylene C (quaternary) |

| 131.7 | Perylene C (quaternary) |

| 131.5 | Perylene CH |

| 130.4 | Perylene C (quaternary) |

| 129.2 | Perylene CH |

| 128.8 | Perylene CH |

| 128.3 | Perylene CH |

| 127.3 | Perylene CH |

| 127.0 | Perylene CH |

| 126.9 | Perylene CH |

| 123.8 | Perylene CH |

| 121.2 | Perylene CH |

| 120.9 | Perylene C (quaternary) |

| 120.7 | Perylene CH |

| 120.6 | Perylene CH |

| 119.8 | Perylene C (quaternary) |

| 84.1 | C ≡C-H |

| 78.4 | C≡C -H |

UV-Visible Absorption and Fluorescence Spectroscopy

This compound exhibits the characteristic strong absorption and emission of the perylene chromophore.

Table 3: Photophysical Data for this compound

| Parameter | Value | Notes |

| Absorption | ||

| λ_max 1 | 252 nm | In organic solvents. |

| λ_max 2 | 408 nm | In organic solvents. |

| λ_max 3 | 435 nm | In organic solvents. |

| Molar Absorptivity (ε) | 36,000 L·mol⁻¹·cm⁻¹ | Wavelength for this value not specified. |

| Fluorescence | ||

| Emission λ_max 1 | 439 nm | |

| Emission λ_max 2 | 467 nm | |

| Fluorescence Quantum Yield (Φ_F) | 1.0 | Indicates very high emission efficiency. |

Data sourced from commercial supplier specifications.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is defined by vibrations of its aromatic core and its unique ethynyl functional group.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| ~3310 | ≡C-H Stretch | Sharp, Med | Diagnostic for a terminal alkyne. |

| 3100–3000 | Aromatic C-H Stretch | Med-Weak | Typical for sp² C-H bonds in aromatic rings. |

| 2100–2140 | C≡C Stretch | Weak | Often weak in monosubstituted alkynes. |

| 1600–1450 | Aromatic C=C Ring Stretch | Med-Strong | A series of bands characteristic of the polycyclic aromatic framework. |

| 900–670 | Aromatic C-H Out-of-Plane Bend | Strong | Pattern depends on the substitution of the aromatic rings. |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

General Sample Preparation

This compound is an orange solid that is soluble in chlorinated organic solvents like dichloromethane (B109758) (DCM) and chloroform, moderately soluble in DMF, and has low solubility in alcohols. All solvents used should be of spectroscopic grade.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Instrument : A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition :

-

Pulse Program : Standard single pulse (zg30).

-

Number of Scans : 16-64 scans, depending on concentration.

-

Relaxation Delay : 1.0 seconds.

-

Spectral Width : -2 to 12 ppm.

-

Processing : Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift by setting the TMS peak to 0.00 ppm.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Standard proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans : 1024-4096 scans, due to the low natural abundance of ¹³C.

-

Relaxation Delay : 2.0 seconds.

-

Spectral Width : -10 to 160 ppm.

-

Processing : Apply a Fourier transform with an exponential window function (line broadening of 1.0 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift by setting the central peak of the CDCl₃ triplet to 77.16 ppm.

-

UV-Vis Absorption Spectroscopy

-

Sample Preparation : Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane (B81311) or chloroform). Dilute the stock solution to a concentration that yields a maximum absorbance between 0.5 and 1.0 AU to ensure adherence to the Beer-Lambert law.

-

Instrument : A dual-beam UV-Vis spectrophotometer.

-

Acquisition :

-

Cell : Use a 1 cm path length quartz cuvette.

-

Blank : Use the pure solvent as a reference blank.

-

Scan Range : Scan from 600 nm to 200 nm.

-

Scan Speed : Medium.

-

Data Interval : 1.0 nm.

-

Processing : Subtract the baseline spectrum of the pure solvent from the sample spectrum. Identify the wavelengths of maximum absorbance (λ_max).

-

Fluorescence Spectroscopy

-

Sample Preparation : Prepare a dilute solution in a spectroscopic grade solvent (e.g., cyclohexane) with a maximum absorbance of <0.1 AU at the excitation wavelength to avoid inner-filter effects.

-

Instrument : A spectrofluorometer.

-

Acquisition :

-

Cell : Use a 4-sided clear 1 cm path length quartz cuvette.

-

Excitation : Set the excitation wavelength to one of the absorption maxima (e.g., 435 nm).

-

Emission Scan Range : Scan from 10 nm above the excitation wavelength to ~650 nm.

-

Slit Widths : Set both excitation and emission slit widths to achieve adequate signal without saturating the detector (e.g., 2-5 nm).

-

Processing : Correct the emission spectrum for the instrument's wavelength-dependent sensitivity.

-

-

Quantum Yield Determination : The fluorescence quantum yield (Φ_F) is determined relative to a well-characterized standard (e.g., perylene in cyclohexane, Φ_F = 0.94). The quantum yield is calculated using the equation: ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film) : Dissolve a small amount (~5 mg) of this compound in a few drops of a volatile solvent (e.g., dichloromethane). Drop the solution onto a polished NaCl or KBr salt plate and allow the solvent to evaporate completely, leaving a thin film of the solid compound.

-

Instrument : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition :

-

Background : Collect a background spectrum of the clean, empty sample compartment.

-

Sample Scan : Place the salt plate with the sample film in the spectrometer's sample holder.

-

Scan Range : 4000 cm⁻¹ to 400 cm⁻¹.

-

Number of Scans : Average 16-32 scans for a good signal-to-noise ratio.

-

Resolution : 4 cm⁻¹.

-

Processing : The spectrum is presented in transmittance or absorbance mode.

-

Workflow and Relationships

The characterization of a synthesized compound like this compound follows a logical workflow to confirm its identity, purity, and properties. This process ensures that the material meets the required specifications before being used in further applications.

Caption: Workflow from synthesis to final characterized this compound.

References

A Technical Guide to 3-Ethynylperylene for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylperylene is a polycyclic aromatic hydrocarbon (PAH) functionalized with a terminal alkyne group. This compound is of significant interest to the research community, particularly in the fields of materials science, chemical biology, and drug development. Its rigid, planar perylene (B46583) core imparts unique photophysical properties, including strong fluorescence, high quantum yield, and excellent photostability. The presence of the ethynyl (B1212043) group provides a versatile handle for a variety of chemical modifications, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "Click Chemistry" and palladium-catalyzed Sonogashira cross-coupling reactions.

This technical guide provides an in-depth overview of this compound, including its commercial availability, physicochemical properties, key reaction protocols, and applications in research, with a focus on its use as a fluorescent probe and in the development of novel therapeutic agents.

Commercial Suppliers and Product Specifications

For researchers looking to procure this compound for their work, several commercial suppliers offer this compound in research-grade quality. The following table summarizes the offerings from various vendors, providing a comparative overview of purity, available quantities, and storage recommendations.

| Supplier | Catalog Number(s) | Purity | Available Quantities | Storage Conditions |

| MedChemExpress | HY-136655 | >98% | 10 mg, 50 mg | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

| ARP American Research Products, Inc. | C007B-148567 | 95% (by ¹H and ¹³C NMR, and TLC)[1] | Contact for details | Shipped at room temperature. Upon delivery, store in the dark at -20°C.[1] |

| Cenmed | C007B-148567 | Not specified | Contact for details | Not specified |

| Lumiprobe | 555B0, 655B0 | 95% (by ¹H NMR and ¹³C, TLC) | 50 mg, 100 mg | Storage: 24 months after receipt at -20°C in the dark. Transportation: at room temperature for up to 3 weeks.[2] |

| BroadPharm | BP-28910 | >95% | 25 mg, 50 mg, 100 mg, 1 g | -20°C |

Physicochemical and Spectral Properties

The utility of this compound as a fluorescent probe and building block for functional materials stems from its distinct photophysical properties. The table below summarizes key spectral and physical data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₂ | [3] |

| Molecular Weight | 276.33 g/mol | [3] |

| CAS Number | 132196-66-8 | |

| Appearance | Orange solid | |

| Excitation/Absorption Maxima (λabs) | 252 nm, 408 nm, 435 nm | |

| Molar Extinction Coefficient (ε) | 36,000 L·mol⁻¹·cm⁻¹ at 435 nm | |

| Emission Maxima (λem) | 439 nm, 467 nm | |

| Fluorescence Quantum Yield (Φf) | ≈ 1.0 | |

| Solubility | Good in chlorinated organic solvents (DCM, chloroform), moderate in DMF, low in alcohols. |

Experimental Protocols

The terminal alkyne functionality of this compound allows for its facile incorporation into more complex molecular architectures through robust and high-yielding coupling reactions. Below are detailed protocols for two of the most common and powerful transformations involving this compound: the Sonogashira cross-coupling and the copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).

Sonogashira Cross-Coupling of this compound with Aryl Halides

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. This reaction is instrumental in the synthesis of a wide range of conjugated systems. The following is a general protocol for the Sonogashira coupling of this compound with an aryl iodide, based on procedures described for the synthesis of perylene-containing antiviral compounds.

Materials:

-

This compound

-

Aryl iodide (e.g., 5-iodo-2'-deoxyuridine derivative)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA))

-

Anhydrous, deoxygenated solvent (e.g., dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF))

-

Schlenk flask or other suitable reaction vessel for inert atmosphere reactions

-

Standard laboratory glassware for workup and purification

-

Inert gas (argon or nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq), this compound (1.1-1.5 eq), the palladium catalyst (2-5 mol%), and copper(I) iodide (1-5 mol%).

-

Solvent and Base Addition: Add the anhydrous, deoxygenated solvent and the amine base. The amine can often serve as both the base and a co-solvent.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: a. Upon completion, cool the reaction mixture to room temperature. b. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. c. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

Click Chemistry provides a highly efficient and specific method for the conjugation of this compound to azide-functionalized molecules, such as biomolecules or synthetic polymers. The reaction forms a stable triazole linkage. The following protocol is a general procedure for the copper(I)-catalyzed cycloaddition.

Materials:

-

This compound

-

Azide-containing molecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Solvent system (e.g., a mixture of water and a miscible organic solvent like DMSO, t-BuOH, or THF)

-

Standard laboratory glassware

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the azide-containing molecule in the chosen solvent system.

-

Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO or THF).

-

Prepare a fresh aqueous stock solution of copper(II) sulfate.

-

Prepare a fresh aqueous stock solution of sodium ascorbate.

-

-

Reaction Mixture Assembly: In a reaction vial, combine the solution of the azide-containing molecule (1.0 eq) and the solution of this compound (1.1-1.5 eq).

-

Catalyst Addition: Add the copper(II) sulfate stock solution to the reaction mixture (typically 1-10 mol%).

-

Initiation of Reaction: Add the sodium ascorbate stock solution to the reaction mixture (typically 5-20 mol%). The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

-

Reaction and Monitoring: Stir the reaction at room temperature. The reaction is often complete within 1-24 hours. Monitor the progress by TLC or LC-MS.

-

Workup: a. Upon completion, the product can often be isolated by precipitation upon addition of water or an anti-solvent. b. Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). c. Wash the organic layer with water and brine, dry over an anhydrous salt, filter, and concentrate.

-

Purification: If necessary, purify the product by column chromatography on silica gel.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research areas, from materials science to the life sciences.

Fluorescent Labeling and Cellular Imaging

With a fluorescence quantum yield approaching unity, this compound is an excellent fluorophore. Its terminal alkyne allows for its covalent attachment to a wide range of biomolecules, including proteins, nucleic acids, and lipids, that have been functionalized with an azide (B81097) group. This makes this compound a powerful tool for fluorescent labeling and subsequent visualization in cellular imaging experiments. Perylene-based probes have been successfully used for imaging cell membranes.

The general workflow for fluorescently labeling and imaging with this compound involves the introduction of an azide group into the biomolecule of interest, followed by a Click Chemistry reaction with this compound, purification of the conjugate, and subsequent use in fluorescence microscopy.

Development of Antiviral Agents

A significant application of this compound in drug development is in the synthesis of potent antiviral compounds. Researchers have synthesized derivatives of this compound, particularly nucleoside analogues, that exhibit broad-spectrum activity against enveloped viruses, such as influenza A virus, parainfluenza virus, and respiratory syncytial virus (RSV).

The synthesis of these antiviral agents typically involves a Sonogashira coupling of this compound with a halogenated nucleoside, as depicted in the workflow below.

The proposed mechanism of action for these perylene-based antivirals is not yet fully elucidated, but two main hypotheses have been put forward. One suggests that the lipophilic perylene moiety intercalates into the viral lipid membrane, disrupting its structure and function, thereby inhibiting viral entry into the host cell. Another hypothesis posits that the perylene derivative acts as a photosensitizer, generating reactive oxygen species that damage the viral envelope.

Conclusion

This compound is a versatile and highly valuable compound for researchers in chemistry, biology, and medicine. Its exceptional photophysical properties make it an ideal fluorescent probe for cellular imaging, while its reactive alkyne handle allows for its incorporation into a wide array of functional molecules through robust and efficient coupling reactions. The demonstrated success of this compound derivatives as broad-spectrum antiviral agents highlights its potential in drug discovery and development. This guide provides a comprehensive resource for researchers interested in utilizing this compound in their work, offering practical information on its sourcing, properties, and application.

References

Methodological & Application

Application Notes and Protocols for 3-Ethynylperylene in Copper-Catalyzed Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylperylene is a polycyclic aromatic hydrocarbon functionalized with a terminal alkyne group, making it a valuable tool for molecular biology, drug discovery, and materials science. Its rigid, planar structure imparts exceptional photophysical properties, including high quantum yield and photostability, rendering it an excellent fluorescent probe. The terminal alkyne moiety allows for its facile and specific incorporation into a wide array of molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction's high efficiency, specificity, and biocompatibility have made it a go-to method for labeling and tracking biomolecules.[2]

These application notes provide detailed protocols and data for the use of this compound in CuAAC reactions, enabling researchers to effectively label and study biomolecules such as peptides, proteins, and nucleic acids.

Core Concepts of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly reliable and regioselective transformation that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne (like this compound) and an azide-functionalized molecule.[3][4] The reaction is catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent such as sodium ascorbate (B8700270).[3] The addition of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can enhance reaction rates and protect biomolecules from potential damage by reactive oxygen species.[5]

Data Presentation: Synthesis and Reaction Parameters

Table 1: Synthesis of this compound

| Step | Reaction | Reagents and Conditions | Yield | Reference |

| 1 | Friedel-Crafts Acylation | Perylene (B46583), Acyl Chloride, AlCl₃ | Good | [1] |

| 2 | Reduction | Product of Step 1, Hydrazine Hydrate, KOH | High | [1] |

| 3 | Ethynylation | Product of Step 2, Vilsmeier-Haack reagent | 55% (overall) | [1] |

Table 2: Typical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Conditions

| Parameter | General Range | Notes |

| Reactants | ||

| This compound | 1 - 1.5 equivalents | Can be the limiting reagent depending on the cost and availability of the azide (B81097). |

| Azide-modified molecule | 1 - 1.5 equivalents | The other reaction partner. |

| Catalyst System | ||

| Copper(II) Sulfate (B86663) (CuSO₄) | 1 - 10 mol% | Precursor for the active Cu(I) catalyst. |

| Sodium Ascorbate | 2 - 20 mol% | Reducing agent to generate and maintain Cu(I). A fresh solution is recommended. |

| Ligand (e.g., THPTA) | 5 - 50 mol% | Accelerates the reaction and protects biomolecules. |

| Solvent | ||

| Aqueous buffers (e.g., PBS, Tris), DMSO, THF, or mixtures | The choice of solvent depends on the solubility of the reactants. For bioconjugation, aqueous buffers are preferred. | |

| Reaction Conditions | ||

| Temperature | Room Temperature to 37°C | Mild temperatures are generally sufficient. |

| Reaction Time | 1 - 24 hours | Reaction progress can be monitored by TLC, LC-MS, or fluorescence. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) is recommended | Helps to prevent the oxidation of the Cu(I) catalyst. |

Experimental Protocols

Protocol 1: Synthesis of this compound

A detailed, multi-step synthesis of this compound from perylene has been reported with an overall yield of 55%.[1] The key steps involve Friedel-Crafts acylation, a reduction reaction, and subsequent ethynylation. For a detailed, step-by-step procedure, researchers should refer to the primary literature.[1]

Protocol 2: General Procedure for CuAAC Labeling of a Peptide with this compound

This protocol describes a general method for conjugating this compound to an azide-modified peptide in an aqueous buffer system.

Materials:

-

Azide-modified peptide

-

This compound

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized water

-

Nitrogen or Argon gas

-

Reaction vials

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 10 mM stock solution of the azide-modified peptide in deionized water or a compatible buffer.

-

Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

-

Prepare a 1 M stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh.

-

Prepare a 50 mM stock solution of THPTA in deionized water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the desired amount of the azide-modified peptide stock solution.

-

Add PBS buffer to achieve the final desired reaction concentration.

-

Add 1.2 equivalents of the this compound stock solution to the reaction mixture.

-

Add the THPTA stock solution to a final concentration of 5 mM.

-

Add the CuSO₄ stock solution to a final concentration of 1 mM.

-

Vortex the mixture gently.

-

-

Initiation of the Reaction:

-

Add the freshly prepared sodium ascorbate stock solution to a final concentration of 10 mM to initiate the click reaction.

-

Gently vortex the reaction mixture.

-

If possible, purge the vial with nitrogen or argon gas for 1-2 minutes to create an inert atmosphere.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 4-12 hours, protected from light. The reaction progress can be monitored by LC-MS or by observing the increase in fluorescence.

-

-

Purification:

-

The labeled peptide can be purified from the reaction mixture using techniques such as size-exclusion chromatography, reverse-phase HPLC, or dialysis to remove excess reagents and the catalyst.

-

Mandatory Visualizations

Experimental Workflow for Fluorescent Labeling and Cellular Imaging

The following diagram illustrates a typical workflow for labeling a target protein within a cell using this compound and subsequent imaging. This process often involves metabolic labeling to introduce the azide functionality into the cellular machinery.

Caption: Workflow for cellular protein labeling using this compound.

Logical Relationship of CuAAC Reaction Components

This diagram illustrates the roles and interactions of the key components in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Caption: Key components and their roles in the CuAAC reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 3. Click Chemistry [organic-chemistry.org]

- 4. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Labeling Proteins with 3-Ethynylperylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of proteins with fluorescent probes is a powerful technique for elucidating protein function, dynamics, and localization. 3-Ethynylperylene is a highly fluorescent and photostable probe well-suited for this purpose. As a polycyclic aromatic hydrocarbon, perylene (B46583) exhibits an intense green fluorescence with a quantum yield approaching unity.[1] The presence of a terminal alkyne group on this compound allows for its highly specific covalent attachment to proteins containing a bioorthogonal azide (B81097) group via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[2][3]

This bioorthogonal reaction is exceptionally specific because both the azide and alkyne functional groups are absent in naturally occurring biological systems.[2] The CuAAC reaction proceeds efficiently under mild, aqueous conditions, making it ideal for modifying sensitive biological macromolecules like proteins.[2][3] This application note provides detailed protocols for the site-specific labeling of proteins with this compound and for the characterization of the resulting fluorescently labeled protein.

Data Presentation

The following tables summarize the key photophysical properties of the perylene fluorophore and typical reaction conditions for the CuAAC labeling of proteins. These values serve as a guide for experimental design and optimization.

Table 1: Photophysical Properties of Perylene

| Property | Value | Reference |

| Excitation Maximum (λex) | ~436 nm | [1] |

| Emission Maximum (λem) | ~467 nm | [1] |

| Quantum Yield (Φ) | Approaching 1.0 | [1] |

| Color of Fluorescence | Intense Green | [1] |

Table 2: Typical Reaction Parameters for CuAAC Protein Labeling

| Parameter | Typical Range | Notes |

| Azide-Modified Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics but may lead to aggregation. |

| This compound Molar Excess | 3x - 10x over protein | A higher excess may be needed for dilute protein solutions or less accessible azide sites. Water-insoluble dyes may precipitate at high excess. |

| CuSO₄ Concentration | 50 - 250 µM | Higher concentrations can increase reaction rates but also risk protein damage. |

| Copper Ligand (e.g., THPTA) Concentration | 100 - 500 µM | Should be in slight excess of the copper sulfate (B86663) to stabilize the Cu(I) ion and protect the protein. |

| Sodium Ascorbate (B8700270) Concentration | 1 - 5 mM | Should be in excess of CuSO₄ to ensure the reduction of Cu(II) to Cu(I). A fresh solution is crucial. |

| Reaction Temperature | Room Temperature to 37°C | Higher temperatures can speed up the reaction but may compromise protein stability. |

| Reaction Time | 1 - 16 hours | Optimization is often necessary and can be monitored by techniques like SDS-PAGE. |

| pH | 6.8 - 8.0 | The CuAAC reaction is generally robust within this pH range. |

Experimental Protocols

Protocol 1: Site-Specific Introduction of an Azide Group into the Target Protein

To achieve precise labeling, an azide group must first be incorporated into the protein of interest at a specific site. The most common method is the genetic incorporation of an unnatural amino acid, such as p-azido-L-phenylalanine (AzF), in response to an amber stop codon (TAG) engineered into the gene of interest.

Materials:

-

Expression plasmid for the protein of interest with a TAG codon at the desired labeling site.

-

Plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for AzF (e.g., pEVOL-pAzF).

-

E. coli expression strain (e.g., BL21(DE3)).

-

Luria-Bertani (LB) medium and Terrific Broth (TB).

-

Appropriate antibiotics for plasmid selection.

-

p-azido-L-phenylalanine (AzF).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

L-arabinose.

-

Purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Methodology:

-

Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the pEVOL-pAzF plasmid.

-

Culture: Grow the transformed cells in LB medium with appropriate antibiotics at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induction: Pellet the cells and resuspend them in TB medium containing antibiotics, 1 mM AzF, and 0.2% (w/v) L-arabinose to induce the expression of the synthetase/tRNA pair.

-

Protein Expression: After 30 minutes, add IPTG (typically 0.1-1 mM) to induce the expression of the target protein. Incubate at a lower temperature (e.g., 18-25°C) overnight.

-

Purification: Harvest the cells by centrifugation and purify the azide-modified protein using standard procedures (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Verification: Confirm the incorporation of AzF and the integrity of the protein by mass spectrometry.

Protocol 2: CuAAC Labeling of Azide-Modified Protein with this compound

This protocol describes the covalent attachment of this compound to the azide-modified protein.

Materials:

-

Azide-modified protein in a sodium azide-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

-

This compound.

-

Dimethyl sulfoxide (B87167) (DMSO).

-

Copper(II) sulfate (CuSO₄).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand.

-

Sodium ascorbate.

-

Degassing equipment (optional but recommended).

-

Dialysis or size-exclusion chromatography system for purification.

Reagent Preparation:

-

This compound Stock (10 mM): Dissolve the appropriate amount of this compound in DMSO.

-

CuSO₄ Stock (50 mM): Dissolve CuSO₄ in sterile, deionized water.

-

THPTA Stock (50 mM): Dissolve THPTA in sterile, deionized water.

-

Sodium Ascorbate Stock (100 mM): Prepare this solution fresh in sterile, deionized water immediately before use.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein (e.g., to a final concentration of 10-50 µM) with the THPTA stock solution (to a final concentration of 250-500 µM).

-

Addition of Dye: Add the 10 mM stock solution of this compound to achieve the desired molar excess (e.g., 3x to 10x over the protein concentration). Mix gently by pipetting.

-

Degassing (Recommended): To prevent the oxidation of the Cu(I) catalyst, degas the reaction mixture by bubbling with argon or nitrogen gas for 5-10 minutes.

-

Initiation of Reaction: Initiate the click reaction by adding the reagents in the following order, with gentle mixing after each addition:

-

CuSO₄ stock solution (to a final concentration of 50-100 µM).

-

Freshly prepared sodium ascorbate stock solution (to a final concentration of 1-5 mM).

-

-